molecular formula C11H10ClNO3 B8585204 Methyl (2-chloro-4-cyano-5-methoxyphenyl)acetate

Methyl (2-chloro-4-cyano-5-methoxyphenyl)acetate

Cat. No. B8585204
M. Wt: 239.65 g/mol
InChI Key: FOQKSWFJLLJOLM-UHFFFAOYSA-N
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Description

Methyl (2-chloro-4-cyano-5-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C11H10ClNO3 and its molecular weight is 239.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2-chloro-4-cyano-5-methoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-chloro-4-cyano-5-methoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl (2-chloro-4-cyano-5-methoxyphenyl)acetate

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

methyl 2-(2-chloro-4-cyano-5-methoxyphenyl)acetate

InChI

InChI=1S/C11H10ClNO3/c1-15-10-4-7(5-11(14)16-2)9(12)3-8(10)6-13/h3-4H,5H2,1-2H3

InChI Key

FOQKSWFJLLJOLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)Cl)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl(2-chloro-4-cyano-5-fluorophenyl)acetate (1.40 g, 6.15 mmol) in methanol (30 mL) was divided into two 20 mL microwave vials. Potassium carbonate (2×850 mg) was added to each vial. Each was heated in a microwave at 130° C. for 60 minutes at which time HPLC/MS indicated no starting material was left and the product was all hydrolyzed to the acid. Most of the methanol was removed in vacuo and the residue was diluted with water, acidified with 2M HCl and the mixture was extracted twice with ethyl acetate. The organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude product was taken up in 1:1 methanol:dichloromethane (50 mL) and 2M trimethylsilyldiazomethane in ether was added until the yellow color persisted to re-esterify the acid. The excess diazomethane was quenched with acetic acid and the mixture was concentrated. Flash chromatography (40% DCM/hexanes to 100% DCM) gave the methyl(2-chloro-4-cyano-5-methoxyphenyl)acetate. 1H-NMR (400 MHz, CDCl3) δ ppm 3.73 (s, 3H), 3.83 (s, 2H), 4.07 (s, 3H), 7.139 (d, J=8.1 Hz, 1H), 7.468 (d, J=8.0, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
850 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

(2-Chloro-4-cyano-5-methoxyphenyl)acetic acid (545 mg, 2.4 mmol) was taken up in 1:1 MeOH:DCM (50 mL) and excess 2M trimethylsilyldiazomethane in ether was added until the yellow color persisted, the excess was quenched with acetic acid and the solution was concentrated in vacuo. Flash chromatography (10-50% ethyl acetate/hexanes) gave the title ester as a white solid. 1H-NMR (500 MHz, CDCl3) δ ppm 3.703 (s, 3H), 3.767 (s, 2H), 3.897 (s, 3H), 6.896 (s, 1H), 7.526 (s, 1H).
Name
(2-Chloro-4-cyano-5-methoxyphenyl)acetic acid
Quantity
545 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of methyl(2-chloro-5-methoxy-4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)acetate (200 mg, 0.551 mmol), Zn(CN)2 (39 mg, 0.331 mmol) and Pd(PPh3)4 (50 mg, 0.043 mmol) in 10 mL of DMF was heated at 110˜120° C. under N2 overnight. Cooled to ambient temperature and the mixture was poured into brine (50 mL) and extracted with EtOAc (3*50 mL). The combined organic layers were washed with water (50 mL), brine (50 mL), dried over anhydrous Na2SO4 and concentrated. The residue was purified by prep-TLC to give methyl (2-chloro-4-cyano-5-methoxyphenyl)acetate.
Name
methyl(2-chloro-5-methoxy-4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)acetate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
39 mg
Type
catalyst
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two

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